Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate

chiral resolution enantiomeric excess asymmetric synthesis

Asymmetric synthesis of quaternary α-sulfonyl carboxylic acids faces a critical pain point: racemic starting materials introduce inseparable diastereomers, doubling purification. This (R)-configured benzyl ester (CAS 1821022-18-7) eliminates chiral resolution entirely. - **Enantiopure (≥95% to >98%):** Preserves (R)-configuration at quaternary α-carbon, ensuring stereochemical fidelity. - **Orthogonal deprotection:** Benzyl ester cleaves via H₂/Pd-C without affecting acid/base-sensitive groups. - **Synthetic handle:** Terminal allyl enables cross-metathesis for SAR diversification. Available in research quantities with verified purity. No special shipping restrictions.

Molecular Formula C14H18O4S
Molecular Weight 282.36
CAS No. 1821022-18-7
Cat. No. B3034509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate
CAS1821022-18-7
Molecular FormulaC14H18O4S
Molecular Weight282.36
Structural Identifiers
SMILESCC(CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C
InChIInChI=1S/C14H18O4S/c1-4-10-14(2,19(3,16)17)13(15)18-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3/t14-/m1/s1
InChIKeyIWUXUMPMYUOEIY-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Sulfone-Ester Intermediate Overview


Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate (CAS 1821022-18-7) is a chiral, non-racemic ester building block featuring a quaternary α-carbon bearing a methylsulfonyl group, a methyl substituent, and an allyl side chain, protected as a benzyl ester. With molecular formula C₁₄H₁₈O₄S and molecular weight 282.36 g/mol, the compound possesses a defined (R)-configuration at the stereogenic center . Physicochemical properties predicted via computational methods include a density of 1.2±0.1 g/cm³, boiling point of 424.9±40.0 °C at 760 mmHg, flash point of 210.7±27.3 °C, LogP of 2.80, and refractive index of 1.528 . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to >98% and is recommended for storage at 2–8 °C under moisture-free, sealed conditions .

Why Generic Substitution Fails for This Intermediate


Substituting this compound with its racemic mixture (CAS 1942858-50-5) or the (S)-enantiomer (CAS 1942858-51-6) fundamentally alters the stereochemical outcome of downstream reactions. In asymmetric synthesis, the (R)-configuration at the quaternary α-carbon center directly governs the absolute configuration of elaborated products; replacement with the racemate yields a 1:1 mixture of diastereomers that cannot be separated without additional chiral resolution steps, effectively doubling synthetic burden and halving usable yield . Similarly, substitution with the (S)-enantiomer produces the enantiomeric product series, which may exhibit different biological activity, binding affinity, or regulatory acceptability. The benzyl ester protective group further distinguishes this compound from methyl or ethyl ester analogs, as benzyl esters enable orthogonal deprotection via hydrogenolysis without affecting acid- or base-sensitive functionality elsewhere in the molecule [1]. These considerations make generic, non-stereospecific substitution inappropriate for any application requiring enantiopure intermediates.

Quantitative Differentiation Evidence


Enantiomeric Purity: (R)-Enantiomer vs. Racemate

The (R)-enantiomer (CAS 1821022-18-7) is supplied with a minimum purity specification of 95% (AKSci) to 98% (Leyan, Gentaur), and critically, as a single enantiomer rather than a racemate . In contrast, the racemic mixture (CAS 1942858-50-5) is supplied at 95–97% purity but as an equimolar mixture of (R)- and (S)-enantiomers . The effective yield of the desired (R)-enantiomer from the racemate is therefore ≤50%, making the enantiopure product the only procurement option delivering >95% of the target stereoisomer.

chiral resolution enantiomeric excess asymmetric synthesis procurement specification

Vendor Pricing: (R)- vs. (S)-Enantiomer and Racemate

Pricing data from multiple vendors reveals that the (R)-enantiomer (CAS 1821022-18-7) commands a significant premium over both the (S)-enantiomer (CAS 1942858-51-6) and the racemic mixture (CAS 1942858-50-5). Fluorochem lists the (R)-enantiomer at approximately 16,280 CNY (~$2,240 USD) per 250 mg and 40,634 CNY (~$5,600 USD) per 1 g at 95% purity . An alternative supplier (mc1-r.com) offers 250 mg at €839 (>98% purity) [1]. In comparison, Macklin supplies the (S)-enantiomer at 2,304 CNY per 1 g (95% purity), approximately 17.6-fold less expensive per gram than the (R)-enantiomer from Fluorochem [2]. The racemate is offered by Macklin at 3,893 CNY per 5 g (97% purity, equivalent to ~779 CNY/g), making it approximately 52-fold less expensive per gram than the (R)-enantiomer [3].

procurement cost enantiomer pricing chiral building block supply chain

Lipophilicity: Benzyl Ester vs. Methyl Ester

The benzyl ester moiety of the target compound confers substantially higher lipophilicity compared to a hypothetical methyl ester analog. The predicted LogP for benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate is 2.80, with a topological polar surface area (TPSA) of 60.44 Ų, as reported by Chemsrc . In contrast, the core acid (2-methyl-2-(methylsulfonyl)pent-4-enoic acid, PubChem CID 118469048) has a predicted XLogP3-AA of 0.5 and TPSA of 79.8 Ų [1]. While LogP for the methyl ester is not directly reported, standard Hansch π analysis predicts an incremental LogP contribution of ~0.5 for a methyl ester vs. ~2.7 for a benzyl ester relative to the free acid (ΔLogP ~2.2), attributable to the lipophilicity difference between a benzyl group (π = 2.7) and a methyl group (π = 0.5) [2].

lipophilicity LogP benzyl ester protective group solubility prediction

Allyl Handle Reactivity vs. Saturated Analog

The terminal allyl group (pent-4-enoate) in the target compound provides a reactive handle for transition-metal-catalyzed transformations that is completely absent in the saturated analog (benzyl 2-methyl-2-(methylsulfonyl)pentanoate). The allyl moiety can participate in olefin cross-metathesis (using Grubbs or Hoveyda–Grubbs catalysts), hydroboration–oxidation, epoxidation, or thiol–ene click chemistry [1]. A structurally analogous methyl 2-allyl-2-tosylpent-4-enoate (CAS not available) has been documented as a synthetic intermediate exploiting this allyl reactivity [2]. The saturated analog lacks this unsaturation and therefore forfeits all olefin-based diversification chemistries, reducing the compound to a terminal intermediate with limited downstream elaboration potential.

allyl group olefin metathesis cross-coupling synthetic versatility

Enantiomer Physicochemical Equivalence

The (R)- and (S)-enantiomers share identical predicted physicochemical properties: density 1.2±0.1 g/cm³, boiling point 424.9±40.0 °C, LogP 2.80, refractive index 1.528, and flash point 210.7±27.3 °C for both compounds, as calculated by Chemsrc . This equivalence means that standard non-chiral analytical techniques (HPLC on C18, GC, NMR) cannot distinguish between enantiomers. Quality control therefore requires chiral chromatographic methods (e.g., Chiralpak or Chiralcel columns) to verify enantiomeric purity. The (R)-enantiomer (MDL MFCD30490705) and (S)-enantiomer (MDL MFCD30490704) are assigned distinct MDL numbers, enabling unambiguous database identification during procurement .

chiral HPLC enantiomer separation quality control analytical method

Hazard Profile Equivalence Across Forms

The (R)-enantiomer, (S)-enantiomer, and racemate share identical GHS hazard classifications: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with GHS07 pictogram and Warning signal word, as documented by Fluorochem for the (S)-enantiomer and CymitQuimica for both enantiomers . No enantiomer-specific toxicity or safety differentiation has been reported. This means that handling procedures, personal protective equipment requirements, and waste disposal protocols are transferable across all three forms, simplifying laboratory safety management when switching between enantiomers.

GHS classification safety data handling requirements regulatory compliance

Recommended Application Scenarios


Enantioselective Synthesis of Quaternary α-Sulfonyl Derivatives

The (R)-configuration at the quaternary α-carbon, established during synthesis of the parent acid and preserved in the benzyl ester, makes this compound the preferred starting material for constructing chirally pure quaternary α-sulfonyl carboxylic acid derivatives, including those required as intermediates in pharmaceutical candidate synthesis . The enantiopure specification (≥95% to >98%) eliminates the need for post-synthetic chiral resolution, which would be required if the racemate were used .

Olefin Metathesis for Medicinal Chemistry Diversification

The terminal allyl group enables cross-metathesis with a wide range of functionalized olefins, allowing systematic variation of the side chain for structure–activity relationship (SAR) exploration [1]. This contrasts with saturated analogs that lack this diversification handle entirely. The benzyl ester remains intact during metathesis and can be cleaved under neutral hydrogenolytic conditions to reveal the free acid for further coupling [2].

Orthogonal Benzyl Ester Deprotection Strategy

In multi-step synthetic sequences where acid-labile groups (e.g., tert-butyl esters, Boc carbamates, silyl ethers) or base-sensitive functionality must be preserved, the benzyl ester offers orthogonal deprotection via catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation, which does not affect these groups [2]. Methyl or ethyl ester analogs require saponification (base) or acidic hydrolysis, which may be incompatible with sensitive substrates.

Chiral Reference Standard for Method Development

Because the (R)- and (S)-enantiomers are chromatographically indistinguishable on achiral stationary phases, the availability of the pure (R)-enantiomer (CAS 1821022-18-7, MDL MFCD30490705) is essential for developing and validating chiral HPLC methods to monitor enantiomeric purity of both the intermediate and its downstream products . The distinct MDL number enables unambiguous supplier communication and inventory tracking.

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